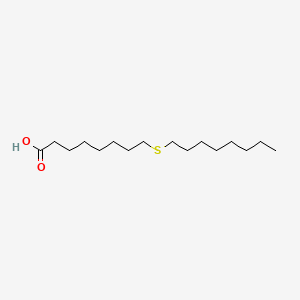
Octanoic acid, 8-(octylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 8-(octylthio)-: is a chemical compound with the molecular formula C16H32O2S It is a derivative of octanoic acid, where an octylthio group is attached to the eighth carbon of the octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(octylthio)- can be achieved through several methods. One common approach involves the reaction of octanoic acid with octanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the thioether linkage between the octanoic acid and octanethiol.
Industrial Production Methods
For industrial production, the synthesis of octanoic acid, 8-(octylthio)- may involve more efficient and scalable methods. One such method includes the use of microbial biocatalysts to produce octanoic acid from renewable feedstocks. This bio-production strategy is considered a promising alternative to traditional petroleum-based methods .
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic acid, 8-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The thioether group can participate in substitution reactions, where the octylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the octylthio group.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 8-(octylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential effects on cellular processes and metabolic pathways.
Wirkmechanismus
The mechanism of action of octanoic acid, 8-(octylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress and autophagy, which are critical processes in cellular homeostasis. By influencing these pathways, octanoic acid, 8-(octylthio)- can exert protective effects on cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic acid (Caprylic acid): A medium-chain fatty acid with similar structural properties but without the octylthio group.
Decanoic acid: Another medium-chain fatty acid with a longer carbon chain.
Hexanoic acid: A shorter-chain fatty acid with different physicochemical properties.
Uniqueness
Octanoic acid, 8-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other medium-chain fatty acids and enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
56909-05-8 |
|---|---|
Molekularformel |
C16H32O2S |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
8-octylsulfanyloctanoic acid |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
IHBAHSFQZFRVJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















